1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol This compound features a pyrazole ring substituted with an amine group at the 5-position and a 4-ethylphenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 4-ethylbenzyl chloride with 1H-pyrazole-5-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amine group.
Scientific Research Applications
1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid: A similar compound with a pyrrole ring instead of a pyrazole ring.
1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with a carboxylic acid group at the 4-position.
Uniqueness
1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both an amine group and a 4-ethylphenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
956508-56-8 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)9-15-12(13)7-8-14-15/h3-8H,2,9,13H2,1H3 |
InChI Key |
VVHWFWMASNZCSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=CC=N2)N |
Origin of Product |
United States |
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